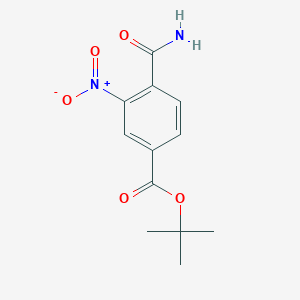

Tert-butyl 4-carbamoyl-3-nitrobenzoate

Description

Tert-butyl 4-carbamoyl-3-nitrobenzoate is a benzoate ester derivative featuring a tert-butyl ester group, a carbamoyl substituent at the para position, and a nitro group at the meta position. The tert-butyl group enhances steric protection of the ester moiety, while the electron-withdrawing nitro and carbamoyl groups influence reactivity and electronic properties .

Properties

Molecular Formula |

C12H14N2O5 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

tert-butyl 4-carbamoyl-3-nitrobenzoate |

InChI |

InChI=1S/C12H14N2O5/c1-12(2,3)19-11(16)7-4-5-8(10(13)15)9(6-7)14(17)18/h4-6H,1-3H3,(H2,13,15) |

InChI Key |

BDZIPQZJZFEQBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-carbamoyl-3-nitrobenzoate typically involves multiple steps. One common method includes the nitration of 4-(aminocarbonyl)benzoic acid, followed by esterification with 1,1-dimethylethanol. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration and acidic catalysts for esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamoyl-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 1,1-Dimethylethyl 4-(aminocarbonyl)-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-(aminocarbonyl)-3-nitrobenzoic acid and 1,1-dimethylethanol.

Scientific Research Applications

Tert-butyl 4-carbamoyl-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 4-carbamoyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aminocarbonyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can be hydrolyzed, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The table below highlights key structural and functional differences between tert-butyl 4-carbamoyl-3-nitrobenzoate and analogous compounds:

| Compound Name | Substituents | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|---|

| Tert-butyl 4-carbamoyl-3-nitrobenzoate | 4-carbamoyl, 3-nitro, tert-butyl | C₁₂H₁₄N₂O₅ | Ester, nitro, carbamoyl | Pharmaceutical intermediates |

| Methyl 4-bromo-3-methylbenzoate | 4-bromo, 3-methyl, methyl | C₁₀H₁₀BrO₂ | Ester, bromo, methyl | Organic synthesis |

| tert-Butyl Alcohol | Hydroxyl, tert-butyl | C₄H₁₀O | Alcohol, tertiary carbon | Solvent, fuel additive |

Key Observations :

- Electronic Effects : The nitro group in tert-butyl 4-carbamoyl-3-nitrobenzoate increases electrophilicity at the aromatic ring compared to methyl or bromo substituents in analogs like methyl 4-bromo-3-methylbenzoate .

- Steric Effects : The tert-butyl group in both tert-butyl 4-carbamoyl-3-nitrobenzoate and tert-butyl alcohol provides steric hindrance, but the ester linkage in the former reduces volatility compared to the alcohol .

Reactivity and Stability

Chemical Stability

- Tert-butyl 4-carbamoyl-3-nitrobenzoate : The nitro group may render the compound susceptible to reduction reactions, while the tert-butyl ester resists hydrolysis under mild conditions .

- Methyl 4-bromo-3-methylbenzoate : The bromo substituent facilitates nucleophilic aromatic substitution, but the methyl ester is more prone to hydrolysis than tert-butyl esters .

- tert-Butyl Alcohol : Highly reactive with strong oxidizers (e.g., nitric acid) and alkali metals, producing flammable gases like hydrogen .

Thermal Stability

- tert-Butyl Alcohol : Decomposes at elevated temperatures, releasing isobutylene gas when exposed to strong acids .

Hazard Profiles

Notes:

- The carbamoyl group in tert-butyl 4-carbamoyl-3-nitrobenzoate may introduce additional toxicity risks, such as respiratory sensitization, based on structurally related carbamates .

- tert-Butyl alcohol’s workplace controls (e.g., ventilation, PPE) are recommended for handling tert-butyl-containing compounds due to shared reactivity profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-carbamoyl-3-nitrobenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions, such as coupling nitroaromatic precursors with tert-butyl-protected intermediates. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts like Pd₂(dba)₃ and ligands such as XPhos) has been effective for introducing nitroaryl groups to carbamate scaffolds . Optimization includes adjusting solvent systems (e.g., n-butanol/water mixtures), reaction temperatures, and stoichiometric ratios of boronic acid derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. How can NMR spectroscopy be used to confirm the structural integrity of tert-butyl 4-carbamoyl-3-nitrobenzoate?

- Methodological Answer :

- ¹H NMR : Analyze chemical shifts for the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm, split patterns reflecting nitro and carbamoyl substituents).

- ¹³C NMR : Identify the carbonyl carbons (ester at ~165 ppm, carbamoyl at ~155 ppm) and nitro group effects on aromatic carbons.

- 2D NMR : HSQC and HMBC correlations help resolve overlapping signals and confirm connectivity .

Q. What safety protocols are essential when handling tert-butyl 4-carbamoyl-3-nitrobenzoate in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. For spills, employ adsorbent materials and avoid direct skin contact .

- Storage : Store in airtight containers at room temperature, away from strong oxidizers or reducing agents to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity data for tert-butyl 4-carbamoyl-3-nitrobenzoate?

- Methodological Answer :

- Analytical Cross-Validation : Combine HPLC (C18 columns, acetonitrile/water mobile phases) with mass spectrometry to verify purity and molecular weight.

- Batch Comparison : Replicate reactions under controlled conditions (e.g., inert atmosphere, moisture-free solvents) to identify variables affecting yield.

- Thermogravimetric Analysis (TGA) : Assess thermal stability to rule out degradation during isolation .

Q. What experimental strategies are effective for studying the stability of tert-butyl 4-carbamoyl-3-nitrobenzoate under acidic/basic conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λmax for nitro groups ~270 nm) or LC-MS.

- Kinetic Studies : Calculate half-life (t₁/₂) and degradation pathways (e.g., hydrolysis of the tert-butyl ester or nitro group reduction) .

Q. How can computational chemistry aid in predicting the reactivity of tert-butyl 4-carbamoyl-3-nitrobenzoate in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for nitro group displacement.

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., nitro-substituted carbons) to predict sites for nucleophilic attack .

Q. What in vitro assays are suitable for probing the biological interactions of tert-butyl 4-carbamoyl-3-nitrobenzoate with enzyme targets?

- Methodological Answer :

- Fluorescence Quenching Assays : Measure binding affinity to enzymes like nitroreductases using tryptophan fluorescence.

- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding poses in active sites, guided by crystallographic data of homologous proteins .

Key Recommendations

- Synthesis : Prioritize palladium-catalyzed cross-coupling for nitro group introduction, with rigorous inert-atmosphere protocols.

- Characterization : Use multi-dimensional NMR and hyphenated LC-MS for structural confirmation.

- Safety : Adhere to GHS-compliant handling guidelines, especially for nitroaromatic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.